molecular formula C26H24FN3O4 B2640435 2-amino-6-(3,4-dimethoxyphenethyl)-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 758703-74-1

2-amino-6-(3,4-dimethoxyphenethyl)-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Katalognummer B2640435
CAS-Nummer: 758703-74-1
Molekulargewicht: 461.493
InChI-Schlüssel: SBEXPMYQIORODA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-amino-6-(3,4-dimethoxyphenethyl)-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C26H24FN3O4 and its molecular weight is 461.493. The purity is usually 95%.
BenchChem offers high-quality 2-amino-6-(3,4-dimethoxyphenethyl)-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-6-(3,4-dimethoxyphenethyl)-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Carcinogenicity Studies

Studies have identified the presence of heterocyclic amines, similar in structure to the compound , in the urine of healthy individuals consuming a normal diet. Such compounds are known for their potential carcinogenicity. Ushiyama et al. (1991) reported the detection of heterocyclic amines in the urine of individuals not receiving parenteral alimentation, suggesting continuous human exposure to these carcinogens through food. The research emphasized the importance of understanding the exposure levels of such compounds due to their potential carcinogenic nature (Ushiyama et al., 1991).

Wakabayashi et al. (1993) expanded on this by quantifying these carcinogenic heterocyclic amines in various cooked foods, highlighting that humans are continuously exposed to such compounds through their normal diet. The study provided insights into the levels of daily exposure to such amines, comparing them to other known carcinogens (Wakabayashi et al., 1993).

Metabolic Studies

The metabolic pathways and the formation of macromolecular adducts by heterocyclic amines similar to the compound have been a focus in understanding their potential toxicity and carcinogenicity. Turteltaub et al. (1999) used accelerator mass spectrometry to study protein and DNA adduct formation by low doses of heterocyclic amines in rodents, comparing the adduct levels to those formed in humans. The study found that protein and DNA adduct levels were dose-dependent in rodents and were generally higher in human tissues compared to rodents, suggesting differences in metabolism and potential toxicity between species (Turteltaub et al., 1999).

Epidemiological Studies

Research has also explored the relationship between the intake of heterocyclic amines and the occurrence of diseases such as cancer and kidney stones in human populations. For instance, a prospective study by Cross et al. (2005) investigated the association between meat and meat mutagens, specifically a heterocyclic amine similar to the compound , and prostate cancer risk, revealing a positive association and supporting the idea that such compounds may act as prostate carcinogens (Cross et al., 2005).

Similarly, a cross-sectional study by Zhang et al. (2022) investigated the relationship between heterocyclic amines and the risk of kidney stones, suggesting a potential link between increased urinary concentrations of certain heterocyclic amines and an increased risk of kidney stones, emphasizing the need for understanding the health implications of exposure to such compounds (Zhang et al., 2022).

Eigenschaften

IUPAC Name

2-amino-6-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FN3O4/c1-15-12-22-24(23(19(14-28)25(29)34-22)17-5-7-18(27)8-6-17)26(31)30(15)11-10-16-4-9-20(32-2)21(13-16)33-3/h4-9,12-13,23H,10-11,29H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBEXPMYQIORODA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)F)C(=O)N1CCC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-6-(3,4-dimethoxyphenethyl)-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.